Precision in Human Plasma LC-MS/MS
When Simvastatin-d3 is employed as the internal standard for quantifying simvastatin in human plasma via LC-MS/MS, the method achieves intra-batch relative standard deviation (RSD) values ranging from 3.40% to 14.75% and inter-batch RSD values ranging from 1.47% to 11.59% across four QC concentration levels (0.25, 0.75, 20.00, and 60.00 ng/mL) [1]. In contrast, a comparable method using lovastatin as a non-isotopic internal standard reports intra-day coefficients of variation of less than 14% and inter-day coefficients of variation of less than 10% across a similar concentration range (0.25–50 ng/mL) [2].
| Evidence Dimension | Intra-batch and inter-batch precision (expressed as % RSD / % CV) |
|---|---|
| Target Compound Data | Intra-batch RSD: 3.40%–14.75%; Inter-batch RSD: 1.47%–11.59% |
| Comparator Or Baseline | Lovastatin as internal standard: Intra-day CV <14%; Inter-day CV <10% |
| Quantified Difference | Simvastatin-d3 method exhibits comparable or marginally tighter precision ranges; both methods achieve precision <15% RSD/CV across all QC levels |
| Conditions | Human plasma; LC-MS/MS with electrospray ionization; QC concentrations 0.25–60 ng/mL (Simvastatin-d3 method) vs. 0.25–50 ng/mL (lovastatin method) |
Why This Matters
This demonstrates that Simvastatin-d3 enables bioanalytical method precision fully compliant with regulatory acceptance criteria (≤15% RSD) while providing the fundamental advantage of isotopic matching that lovastatin-based methods inherently lack.
- [1] Tang F. Simultaneous determination of simvastatin and simvastatin acid in human plasma using LC-MS/MS. Zhongguo Xiandai Yixue Zazhi. 2012;29:16. DOI: 10.3969/j.issn.1005-8982.2012.29.016. View Source
- [2] Alakhali KM. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). J Clin Diagn Res. 2013;7(12):2739-2743. View Source
